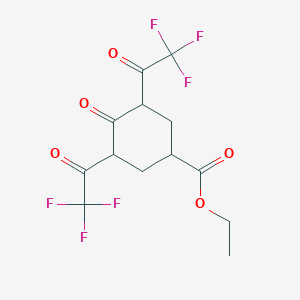
4-Carbethoxy-2,6-bis(trifluoroacetyl)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Carbethoxy-2,6-bis(trifluoroacetyl)cyclohexanone is a chemical compound with the molecular formula C13H12F6O5 and a molecular weight of 362.22 g/mol This compound is characterized by the presence of two trifluoroacetyl groups and a carbethoxy group attached to a cyclohexanone ring
Preparation Methods
The synthesis of 4-Carbethoxy-2,6-bis(trifluoroacetyl)cyclohexanone involves several steps. One common method includes the reaction of cyclohexanone with ethyl chloroformate to introduce the carbethoxy group. . The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.
Chemical Reactions Analysis
4-Carbethoxy-2,6-bis(trifluoroacetyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Scientific Research Applications
4-Carbethoxy-2,6-bis(trifluoroacetyl)cyclohexanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Carbethoxy-2,6-bis(trifluoroacetyl)cyclohexanone involves its interaction with specific molecular targets. The trifluoroacetyl groups are known to interact with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The compound may also affect cellular pathways by modulating the activity of key enzymes involved in metabolic processes .
Comparison with Similar Compounds
4-Carbethoxy-2,6-bis(trifluoroacetyl)cyclohexanone can be compared with other similar compounds such as:
2,6-Diacetylcyclohexanone: Lacks the trifluoroacetyl groups, resulting in different chemical properties and reactivity.
4-Carbethoxy-2,6-diacetylcyclohexanone: Similar structure but with acetyl groups instead of trifluoroacetyl groups, leading to different reactivity and applications.
2,6-Bis(trifluoroacetyl)cyclohexanone: Lacks the carbethoxy group, affecting its solubility and chemical behavior.
Biological Activity
4-Carbethoxy-2,6-bis(trifluoroacetyl)cyclohexanone is a synthetic compound with a unique chemical structure that includes trifluoroacetyl and carbethoxy groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, which may include anti-inflammatory, anticancer, and enzyme inhibition properties.
- Molecular Formula : C13H12F6O5
- Molecular Weight : 362.22 g/mol
- CAS Number : 57360927
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the trifluoroacetyl group enhances lipophilicity, allowing for better membrane penetration and interaction with cellular components. The compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It may act as a modulator of various receptors, influencing signaling pathways related to inflammation and cell proliferation.
In vitro Studies
Recent studies have evaluated the biological activity of this compound using various cell lines. These studies typically assess cytotoxicity, anti-inflammatory effects, and enzyme inhibition.
| Study Type | Cell Line Used | Concentration (µM) | Observed Effects |
|---|---|---|---|
| Cytotoxicity | HeLa Cells | 10-100 | Significant reduction in cell viability |
| Anti-inflammatory | RAW 264.7 Macrophages | 5-50 | Decreased IL-6 production |
| Enzyme Inhibition | Various Enzymes | 1-50 | Inhibition of cyclooxygenase activity |
Case Studies
- Anti-Cancer Activity : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell proliferation and an increase in apoptosis markers.
- Inflammation Modulation : In models of acute inflammation, the compound significantly reduced levels of pro-inflammatory cytokines such as IL-1β and TNF-α, suggesting its potential use in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the trifluoroacetyl and carbethoxy groups can significantly affect the biological activity of the compound. For instance:
- Substituting trifluoroacetyl with other acyl groups resulted in decreased enzyme inhibition.
- Alterations in the cyclohexanone ring structure also impacted cytotoxicity profiles.
Properties
Molecular Formula |
C13H12F6O5 |
|---|---|
Molecular Weight |
362.22 g/mol |
IUPAC Name |
ethyl 4-oxo-3,5-bis(2,2,2-trifluoroacetyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H12F6O5/c1-2-24-11(23)5-3-6(9(21)12(14,15)16)8(20)7(4-5)10(22)13(17,18)19/h5-7H,2-4H2,1H3 |
InChI Key |
MEQIRKYEFNDMTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(C(=O)C(C1)C(=O)C(F)(F)F)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















